molecular formula C4H7NO2 B152327 (R)-3-Hydroxypyrrolidin-2-one CAS No. 77510-50-0

(R)-3-Hydroxypyrrolidin-2-one

Cat. No.: B152327
CAS No.: 77510-50-0
M. Wt: 101.1 g/mol
InChI Key: FRKGSNOMLIYPSH-GSVOUGTGSA-N
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Description

®-3-Hydroxypyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones It is characterized by a hydroxyl group attached to the third carbon of the pyrrolidinone ring

Scientific Research Applications

®-3-Hydroxypyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Safety and Hazards

The safety information for “®-3-Hydroxypyrrolidin-2-one” includes several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the reduction of 3-pyrrolidinone using chiral catalysts to ensure the formation of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 3-pyrrolidinone derivatives.

Industrial Production Methods: In an industrial setting, the production of ®-3-Hydroxypyrrolidin-2-one often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions: ®-3-Hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 3-pyrrolidinone.

    Reduction: Formation of various hydroxylated derivatives.

    Substitution: Formation of substituted pyrrolidinones with different functional groups.

Mechanism of Action

The mechanism of action of ®-3-Hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    (S)-3-Hydroxypyrrolidin-2-one: The enantiomer of ®-3-Hydroxypyrrolidin-2-one, with similar chemical properties but different biological activities.

    3-Pyrrolidinone: The parent compound without the hydroxyl group.

    N-Methyl-3-pyrrolidinone: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: ®-3-Hydroxypyrrolidin-2-one is unique due to its chiral nature and the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. Its enantiomeric purity is crucial for its applications in pharmaceuticals and biochemical research, where the ®-enantiomer may exhibit different effects compared to the (S)-enantiomer.

Properties

IUPAC Name

(3R)-3-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKGSNOMLIYPSH-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348929
Record name (R)-3-Hydroxypyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77510-50-0
Record name (R)-3-Hydroxypyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (R)-3-Hydroxypyrrolidin-2-one in peptide synthesis?

A1: this compound serves as a crucial building block in the synthesis of hypusine-containing peptides []. Hypusine is a rare amino acid found in eukaryotic translation initiation factor 5A (eIF5A), which plays a vital role in cell growth and proliferation. The development of an orthogonally protected this compound reagent facilitates the incorporation of hypusine into peptides during solid-phase synthesis, enabling researchers to study the structure and function of hypusinated proteins.

Q2: Can enzymes be used to synthesize this compound?

A2: While the provided research focuses on synthesizing this compound as a reagent for peptide synthesis, an alternative enzymatic route exists for producing its enantiomer, (S)-3-Hydroxypyrrolidin-2-one. Lactate dehydrogenase can catalyze the enantioselective reduction of 4-Benzyloxycarbonylamino-2-oxobutanoic acid, leading to the formation of (S)-Benzyloxycarbonylamino-2-hydroxybutanoic acid [, ]. This compound can then be converted into (S)-3-Hydroxypyrrolidin-2-one. This enzymatic approach highlights the potential for employing biocatalysts in the stereoselective synthesis of valuable chiral building blocks like 3-Hydroxypyrrolidin-2-one derivatives.

Q3: What are the advantages of using the Fmoc/t-Bu protection strategy in the synthesis of hypusinated peptides?

A3: The Fmoc/t-Bu protection strategy, employed in the synthesis of the orthogonally protected hypusine reagent [], offers compatibility with standard solid-phase peptide synthesis protocols. The Boc and t-Bu protecting groups on the this compound reagent are stable under standard Fmoc chemistry conditions and can be easily removed during the final peptide cleavage step. This approach streamlines the synthesis process and allows for the efficient incorporation of hypusine into peptides, facilitating further research on this essential post-translational modification.

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